molecular formula C6H4F3N B1297533 2,3,6-Trifluoroaniline CAS No. 67815-56-9

2,3,6-Trifluoroaniline

Cat. No.: B1297533
CAS No.: 67815-56-9
M. Wt: 147.1 g/mol
InChI Key: RGUGZPYYMOAJLO-UHFFFAOYSA-N
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Description

2,3,6-Trifluoroaniline is a chemical compound with the linear formula F3C6H2NH2 . It is used in the preparation of sirt6 small-molecule allosteric activators .


Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered carbon ring (benzene) with three fluorine atoms and one amine group (NH2) attached . The molecular weight is 147.10 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature with a density of 1.39 g/mL at 25 °C . It has a refractive index of 1.487 .

Scientific Research Applications

1. Mass Spectrometry Analysis

2,3,6-Trifluoroaniline and its derivatives, such as tetra- and trifluoronitroanilines, have been studied for their applications in mass spectrometry. Research has shown that these compounds exhibit unique fragmentation patterns in negative-ion electrospray ionization mass spectrometry. This property allows for the differentiation of isomers, making them valuable in analytical chemistry for substance identification (Gierczyk et al., 2006).

2. Catalysis in Organic Chemistry

Tris(pentafluorophenyl)borane, a compound structurally related to this compound, has found significant use as a catalyst in various organic and organometallic reactions. It's highly effective in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions due to its strong boron Lewis acid character. This compound facilitates innovative chemical reactions, broadening the scope of synthetic possibilities in pharmaceutical research (Erker, 2005).

3. Synthesis of Pyridine Derivatives

This compound derivatives have been utilized in the synthesis of 2,4,6-triarylpyridine compounds, which have a broad spectrum of biological and pharmaceutical properties. These pyridine derivatives are vital in various applications like anticonvulsants, anesthetics, and anti-malarials, and also in agrochemicals due to their pesticidal, fungicidal, and herbicidal properties. The trifluoroaniline nucleus contributes to the structure of these pyridine derivatives, enhancing their effectiveness and range of application (Maleki, 2015).

4. Pharmaceutical Intermediates Synthesis

This compound and related compounds have been applied in the synthesis of various intermediates for pharmaceutical use. For example, 2,4,5-trifluorobromobenzene, synthesized from 2,4,5-trifluoroaniline, is a valuable synthetic intermediate with applications in the pharmaceutical industry. It demonstrates the potential of trifluoroaniline derivatives in contributing to complex medicinal chemistry (Deng et al., 2017).

5. Photoredox Catalysis

Trifluoroaniline derivatives have been explored in the field of photoredox catalysis, which is instrumental in developing new protocols for trifluoromethylation of various compounds. This application is particularly important in pharmaceuticals and agrochemicals, where trifluoromethyl groups are essential for modifying the properties of drug candidates. The ability of these compounds to participate in photoredox catalysis broadens their application in modern organic synthesis (Koike & Akita, 2016).

Safety and Hazards

2,3,6-Trifluoroaniline is considered hazardous. It’s recommended to avoid all personal contact, including inhalation . Use protective clothing when there’s a risk of overexposure and use only in a well-ventilated area .

Properties

IUPAC Name

2,3,6-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUGZPYYMOAJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334908
Record name 2,3,6-Trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67815-56-9
Record name 2,3,6-Trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,6-Trifluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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